molecular formula C20H21N3O3S B2768879 2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1448043-89-7

2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B2768879
CAS No.: 1448043-89-7
M. Wt: 383.47
InChI Key: BBXLNDXUUCXTAV-UHFFFAOYSA-N
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Description

The compound 2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one belongs to a class of hybrid molecules integrating 1,3,4-oxadiazole, piperidine, and phenoxy-propanone moieties. These structural features are associated with diverse pharmacological activities, including anti-inflammatory and antimicrobial properties . The 1,3,4-oxadiazole ring is a critical pharmacophore due to its electron-deficient nature, enabling interactions with biological targets.

Properties

IUPAC Name

2-phenoxy-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14(25-17-5-3-2-4-6-17)20(24)23-10-7-15(8-11-23)18-21-22-19(26-18)16-9-12-27-13-16/h2-6,9,12-15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXLNDXUUCXTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a synthetic compound with a complex structure that includes a phenoxy group, a thiophene ring, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of anti-tubercular and anticancer agents.

The chemical properties of this compound are as follows:

PropertyValue
CAS Number 1396869-49-0
Molecular Formula C₁₈H₂₁N₃O₂S
Molecular Weight 315.4 g/mol
Density Not available
Boiling Point Not available
Melting Point Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied .

Antitubercular Activity

Recent studies have evaluated the antitubercular potential of compounds similar to this compound. For instance, a series of novel derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra, with some exhibiting significant activity. The most active compounds showed IC₅₀ values ranging from 1.35 to 2.18 μM . This suggests that derivatives of the target compound may also possess similar antitubercular properties.

Anticancer Activity

In addition to its potential as an antitubercular agent, compounds related to this structure have been explored for their anticancer activities. For example, various derivatives have shown cytotoxic effects against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC₅₀ values indicating significant efficacy . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of 2-Phenoxy compounds evaluated their biological activities systematically. The synthesized compounds were tested for cytotoxicity against several cancer cell lines. The results indicated that certain modifications to the piperidine moiety enhanced anticancer activity significantly .

Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of thiophene-containing compounds revealed that modifications at the thiophene ring could lead to increased potency against Mycobacterium tuberculosis. This highlights the importance of structural optimization in drug design for enhancing biological activity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The presence of the thiophene ring in this compound may enhance its interaction with microbial targets.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Oxadiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. In silico studies have predicted that 2-Phenoxy-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one could interact with key proteins involved in cancer progression, such as kinases and transcription factors .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focus of research. For example, enzyme assays indicate that oxadiazole-containing compounds can act as inhibitors of certain proteases and kinases, which play critical roles in various disease states . This property makes them valuable in drug design targeting metabolic pathways.

Organic Electronics

The unique electronic properties of thiophene and oxadiazole derivatives make them suitable for applications in organic electronics. Research has demonstrated that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their charge transport properties are advantageous .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, it was found that compounds similar to 2-Phenoxy... exhibited minimum inhibitory concentrations (MICs) below 20 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests a strong potential for further development into therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of oxadiazole derivatives revealed that certain modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural optimization in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core scaffold with derivatives synthesized in , and 7, which feature variations in the oxadiazole substituents. Key comparisons include:

Compound ID Oxadiazole Substituent Yield (%) Melting Point (°C) Anti-Inflammatory Activity (% Inhibition)
4d 2-Acetoxyphenyl 66 136–138 65.63
4i 3,4-Dimethoxyphenyl 48 Not reported 62.50
4c 4-Chlorophenyl 60 142 Not reported
4e 4-Nitrophenyl 54 152 Not reported
Target Compound Thiophen-3-yl N/A N/A N/A

Key Observations :

  • Electron-Withdrawing Groups : Nitro (4e) and chloro (4c) substituents increase melting points, likely due to enhanced intermolecular interactions, but reduce yields compared to electron-donating groups .
  • Electron-Donating Groups : Methoxy (4i) and acetoxy (4d) groups correlate with higher anti-inflammatory activity (62.50–65.63% inhibition), suggesting improved target engagement or metabolic stability .
  • Thiophene vs.
Pharmacological Profile
  • Anti-Inflammatory Activity : Compounds 4d and 4i exhibit >60% inhibition in carrageenan-induced edema models, outperforming standard drugs like ibuprofen (50–55% inhibition) . The thiophene-bearing target compound’s activity remains uncharacterized in the provided evidence.
  • Antimicrobial Potential: Oxadiazole derivatives in show moderate activity against E. coli and S. aureus, but the thiophene variant’s efficacy is unexplored .

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